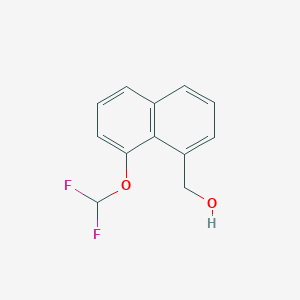
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinoline core with a hydroxy group at the 5th position and an acetamide group at the 8th position, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
The synthesis of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically takes place in diphenyl ether under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydrochinolin-8-yl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Zink/Essigsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Chinolin-2,4-dion-Derivaten führen, während Reduktion Dihydrochinolin-Derivate liefern kann.
Wissenschaftliche Forschungsanwendungen
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydrochinolin-8-yl)acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie und Medizin wird es auf seine potenziellen pharmakologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften . Darüber hinaus wird diese Verbindung bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, was sie zu einem wertvollen Molekül in der pharmazeutischen Forschung macht.
Wirkmechanismus
Der Wirkmechanismus von N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydrochinolin-8-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Acetamidgruppen spielen eine entscheidende Rolle bei seiner Bindung an Enzyme und Rezeptoren, wodurch deren Aktivität moduliert wird. Diese Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt . Weitere Studien sind erforderlich, um den detaillierten Wirkmechanismus vollständig aufzuklären und alle beteiligten molekularen Zielstrukturen zu identifizieren.
Wirkmechanismus
The mechanism of action of N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . Further studies are needed to fully elucidate the detailed mechanism of action and identify all the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydrochinolin-8-yl)acetamid kann mit anderen Chinolinderivaten wie 4-Hydroxy-2-chinolonen und 1,2,3,4-tetrahydroisochinolinen verglichen werden . Während diese Verbindungen eine ähnliche Grundstruktur aufweisen, verleihen die Anwesenheit unterschiedlicher funktioneller Gruppen einzigartige Eigenschaften und Aktivitäten. Beispielsweise sind 4-Hydroxy-2-chinolone für ihre antimikrobielle Aktivität bekannt, während 1,2,3,4-tetrahydroisochinoline vielfältige biologische Aktivitäten gegen neurodegenerative Erkrankungen zeigen . Die einzigartige Kombination von Hydroxy- und Acetamidgruppen in N-(5-Hydroxy-2-oxo-1,2,3,4-tetrahydrochinolin-8-yl)acetamid macht es für bestimmte Anwendungen einzigartig und wertvoll.
Eigenschaften
CAS-Nummer |
60712-13-2 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
N-(5-hydroxy-2-oxo-3,4-dihydro-1H-quinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-6(14)12-8-3-4-9(15)7-2-5-10(16)13-11(7)8/h3-4,15H,2,5H2,1H3,(H,12,14)(H,13,16) |
InChI-Schlüssel |
APQXKTBLCPJSEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=C(C=C1)O)CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)
![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)








![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)



